Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with a fluorine atom and a pyrimidine ring
Preparation Methods
The synthesis of Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-fluoro-4-pyridinecarboxylic acid with methylamine to form an intermediate, which is then cyclized with appropriate reagents to form the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to Methyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate include:
Methyl 4-(3-fluoro-4-pyridinyl)ethynyl-1,3-benzoxazole-2-carboxylate: This compound has a benzoxazole ring instead of a pyrimidine ring.
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate: This compound has a cyano group and a propenoate moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
853313-94-7 |
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Molecular Formula |
C12H12FN3O3 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
methyl 4-(3-fluoropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H12FN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18) |
InChI Key |
FWWWFLPRRWNLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=NC=C2)F)C(=O)OC |
Origin of Product |
United States |
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